Methyl2-amino-2-(3,4-dihydroxyphenyl)acetatehydrochloride
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Overview
Description
Methyl2-amino-2-(3,4-dihydroxyphenyl)acetatehydrochloride is a chemical compound with the molecular formula C9H12ClNO4. It is known for its significant role in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-2-(3,4-dihydroxyphenyl)acetatehydrochloride typically involves the esterification of 3,4-dihydroxyphenylacetic acid followed by amination. The reaction conditions often include the use of methanol as a solvent and hydrochloric acid as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and amination processes under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl2-amino-2-(3,4-dihydroxyphenyl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This reaction can convert the compound into its corresponding amine.
Substitution: This reaction can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives.
Scientific Research Applications
Methyl2-amino-2-(3,4-dihydroxyphenyl)acetatehydrochloride is widely used in scientific research due to its versatile applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl2-amino-2-(3,4-dihydroxyphenyl)acetatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride
- Methyl (S)-2-[2-amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate;hydrochloride .
Uniqueness
Methyl2-amino-2-(3,4-dihydroxyphenyl)acetatehydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 2-amino-2-(3,4-dihydroxyphenyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4.ClH/c1-14-9(13)8(10)5-2-3-6(11)7(12)4-5;/h2-4,8,11-12H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAHJYCJWSZBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179811-84-8 |
Source
|
Record name | methyl 2-amino-2-(3,4-dihydroxyphenyl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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